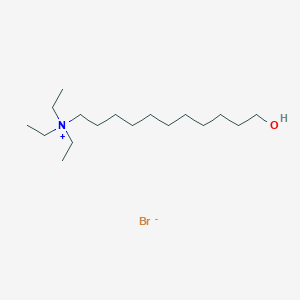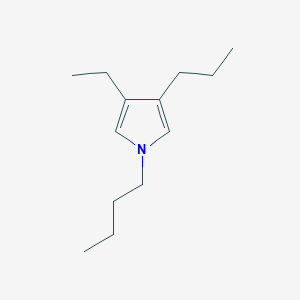
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C13H21N and is known for its unique structural configuration, which includes butyl, ethyl, and propyl substituents on the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production of pyrroles, including 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-, often utilizes catalytic processes that are efficient and cost-effective. For example, the use of manganese complexes to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents is a notable method . This process is atom-economic and environmentally friendly, producing water and molecular hydrogen as the only side products.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolinones or pyrrolidines, depending on the reaction conditions and reagents used.
Reduction: Reduction of pyrroles typically leads to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrolinones or pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.
Comparación Con Compuestos Similares
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-butyl-: Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.
1H-Pyrrole, 3-ethyl-: Lacks the butyl and propyl substituents, leading to variations in reactivity and applications.
1H-Pyrrole, 1-butyl-3-ethyl-: Lacks the propyl substituent, affecting its overall properties and uses.
The uniqueness of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
212955-59-4 |
|---|---|
Fórmula molecular |
C13H23N |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
1-butyl-3-ethyl-4-propylpyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-9-14-10-12(6-3)13(11-14)8-5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
MROACBZGMJGSPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C(=C1)CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


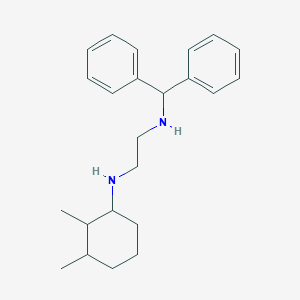
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
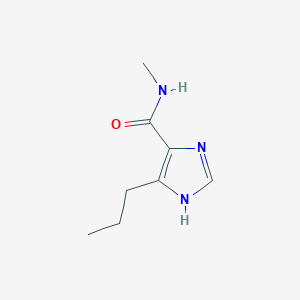
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
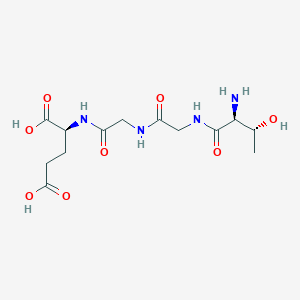
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
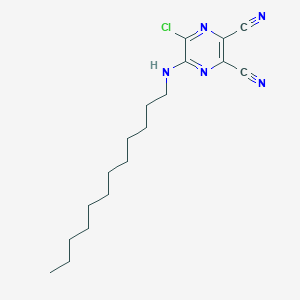
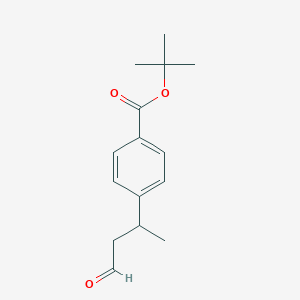
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
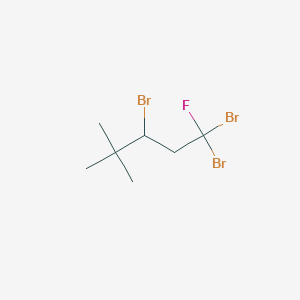
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)

